3,4-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
Description
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-3-4-16(11-13(12)2)17(19)14-5-7-15(8-6-14)18-20-9-10-21-18/h3-8,11,18H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRCREWCYRZJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645118 | |
| Record name | (3,4-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-28-6 | |
| Record name | (3,4-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the following steps:
Formation of the 1,3-dioxolane ring: This is achieved by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Substitution on the benzophenone core: The 3,4-dimethyl substitution on the benzophenone core can be introduced through Friedel-Crafts alkylation using appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,4-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the 1,3-dioxolane ring and methyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares 3,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone with analogous compounds:
Key Observations :
- Substituent Effects: Electron-donating groups (methyl, dioxolane) in the target compound enhance solubility in organic solvents compared to the unsubstituted benzophenone . Hydroxyl groups in 3,4-dihydroxybenzophenone increase polarity, making it suitable for aqueous-phase applications . Bromo substituents (e.g., in 3-Bromo-4'-dioxolane derivative) introduce reactivity for Suzuki-Miyaura coupling, unlike the methyl groups in the target compound .
Biological Activity
3,4-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone is a compound that belongs to the class of benzophenones and is characterized by its unique structure containing a dioxolane moiety. This compound has garnered attention due to its potential biological activities, particularly in antibacterial and antifungal applications.
- Chemical Formula : CHO
- Molecular Weight : 282.33 g/mol
- CAS Number : 898760-28-6
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing a spectrum of potential therapeutic effects.
Antibacterial Activity
Research indicates that compounds with structural similarities to this compound exhibit significant antibacterial properties. For instance, derivatives of 1,3-dioxolanes have shown effectiveness against several Gram-positive and Gram-negative bacteria. In a study involving similar compounds, it was found that:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values ranged from 625 to 1250 µg/mL.
- Staphylococcus epidermidis : Compounds demonstrated excellent activity.
- Pseudomonas aeruginosa : Some derivatives displayed perfect antibacterial activity with MIC values as low as 625 µg/mL against specific strains .
Antifungal Activity
The antifungal potential of this compound has also been highlighted. In vitro tests against Candida albicans revealed significant antifungal activity, with some derivatives achieving low MIC values indicating strong efficacy .
Research Findings and Case Studies
A detailed examination of the biological activities associated with this compound reveals the following findings:
| Study | Biological Activity | Tested Strains | MIC (µg/mL) |
|---|---|---|---|
| Baji et al. (2011) | Antibacterial | S. aureus | 625 - 1250 |
| Baji et al. (2011) | Antifungal | C. albicans | 312.5 - 156.25 |
| Crawley & Briggs (1995) | Antibacterial | S. epidermidis | Excellent activity |
While specific mechanisms for this compound are not fully elucidated in the literature reviewed, related studies suggest that the dioxolane structure may interact with bacterial cell membranes or inhibit critical enzymatic pathways essential for bacterial survival .
Q & A
Q. What are the standard synthetic routes for 3,4-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone, and what reaction conditions are critical for high yield?
The synthesis typically involves a multi-step approach:
- Friedel-Crafts Acylation : Formation of the benzophenone core using benzoyl chloride and a substituted benzene derivative in the presence of AlCl₃ as a Lewis catalyst .
- Acetalization : Reaction of the intermediate with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring. This step requires reflux with azeotropic water removal (Dean-Stark apparatus) to drive the reaction .
- Purification : Column chromatography or recrystallization is employed to isolate the product. Key factors include solvent selection (e.g., toluene for acetalization) and catalyst concentration optimization .
Q. How is the structural characterization of this compound performed, and what spectral data are typically observed?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzophenone backbone and substituents. For example, the dioxolane ring protons resonate as a singlet (~δ 4.8–5.2 ppm), while aromatic protons show splitting patterns dependent on substitution .
- IR Spectroscopy : A strong carbonyl stretch (C=O) near 1680 cm⁻¹ and C-O-C stretches (dioxolane) at 1100–1250 cm⁻¹ are diagnostic .
- X-Ray Crystallography : SHELX programs (e.g., SHELXL) are used for crystal structure determination, revealing bond lengths and angles critical for confirming regiochemistry .
Q. What common chemical reactions does this compound undergo, and what are the optimal conditions?
- Oxidation : The benzophenone carbonyl can be oxidized to a carboxylic acid using KMnO₄ in acidic or basic aqueous conditions .
- Reduction : LiAlH₄ in dry ether reduces the ketone to a secondary alcohol .
- Substitution : Electrophilic aromatic substitution (e.g., nitration with HNO₃/H₂SO₄) occurs at activated positions on the aromatic rings. Steric effects from methyl groups influence regioselectivity .
Q. What purification techniques are most effective for isolating this compound, and how are by-products identified?
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates polar by-products (e.g., unreacted glycol or diols from hydrolysis) .
- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals.
- Analytical Monitoring : TLC and HPLC-MS detect impurities, with mass spectrometry identifying common by-products like hydrolyzed dioxolane derivatives .
Advanced Research Questions
Q. How can the synthetic yield of this compound be optimized for scale-up, and what factors influence reproducibility?
- Design of Experiments (DoE) : Systematic variation of temperature, catalyst loading, and reaction time identifies optimal conditions. For example, increasing p-toluenesulfonic acid concentration (0.5–2 mol%) accelerates acetalization .
- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions in industrial-scale production .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress, minimizing over-oxidation or hydrolysis .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Multi-Technique Validation : Cross-validate NMR/IR data with X-ray structures. For example, crystallography may reveal unexpected tautomerism or crystal packing effects not evident in solution-phase spectra .
- Computational Chemistry : Density Functional Theory (DFT) simulations predict spectroscopic properties (e.g., NMR chemical shifts) to reconcile discrepancies .
- Variable-Temperature Studies : Assess dynamic effects (e.g., ring puckering in dioxolane) that cause spectral broadening .
Q. What computational methods are suitable for studying the electronic structure and reactivity of this compound?
- DFT Calculations : Use software like Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways (e.g., acetal hydrolysis in aqueous vs. non-polar solvents) .
- Docking Studies : Investigate interactions with biological targets (e.g., enzymes) by aligning the compound’s electrostatic potential maps with protein active sites .
Q. What experimental approaches are recommended to elucidate the biological mechanism of action of this compound?
- Enzyme Inhibition Assays : Test activity against cytochrome P450 or kinases using fluorogenic substrates. IC₅₀ values quantify potency .
- Microscopy and Flow Cytometry : Evaluate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) or antifungal effects on Candida albicans biofilms .
- Transcriptomic/Proteomic Profiling : RNA-seq or mass spectrometry identifies dysregulated pathways (e.g., oxidative stress response) in treated cells .
Q. How can the photochemical properties of this compound be leveraged in material science applications?
- Photoinitiator Studies : UV irradiation (254–365 nm) cleaves the benzophenone carbonyl, generating radicals for polymerization. Monitor kinetics via real-time FTIR .
- Stability Testing : Accelerated aging under UV/visible light assesses degradation pathways (e.g., dioxolane ring opening) using HPLC-MS .
- Thin-Film Applications : Spin-coating techniques prepare polymer films for UV-protective coatings, with AFM/XRD characterizing morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
